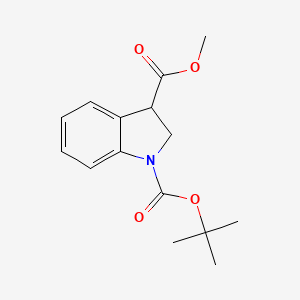

1-tert-Butyl 3-methyl indoline-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 2,3-dihydroindole-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-9-11(13(17)19-4)10-7-5-6-8-12(10)16/h5-8,11H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQIZHLWDPQRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528862-00-2 | |

| Record name | 1-tert-butyl 3-methyl 2,3-dihydro-1H-indole-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material Preparation: Indole or Indoline Carboxylates

The synthesis typically begins with methyl indole-3-carboxylate or related indoline derivatives. For example, methyl 1H-indole-3-carboxylate can be regioselectively dibrominated to introduce substituents at the 5,6-positions, which can be further manipulated for diverse functionalization.

Protection of Nitrogen with tert-Butyl Group

Protection of the indoline nitrogen is achieved by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a strong base like sodium hydride (NaH) in tetrahydrofuran (THF) solvent under inert atmosphere (argon). This step forms the 1-tert-butyl carbamate protecting group:

- Sodium hydride (NaH) is dissolved in THF and cooled to 0 °C.

- Methyl indole-3-carboxylate derivative is added dropwise.

- After stirring, di-tert-butyl dicarbonate is added portionwise.

- The reaction mixture is stirred for several hours at room temperature.

- Quenching and workup involve water addition, extraction with ether, drying, and purification by flash chromatography.

- Yields are typically high (up to 96%) with the formation of 1-tert-butyl 3-methyl indole-1,3-dicarboxylate as a white solid.

Methyl Esterification at Position 3

The methyl ester at the 3-position is often introduced or retained from the starting methyl indole-3-carboxylate. In some cases, methylation of the carboxylic acid or acid chloride intermediate is performed using methanol under acidic or basic catalysis to yield the methyl ester.

Additional Functionalization (Optional)

Further functionalization such as dibromination or conversion to amides can be performed on the protected intermediate to access derivatives or analogs. For example, conversion to N,O-dimethylhydroxylamine derivatives or propioloyl ketones has been reported, enabling the synthesis of more complex structures.

Experimental Data Summary Table

| Step | Reagents & Conditions | Product Yield | Physical State & mp (°C) | Key Analytical Data (IR, NMR, MS) |

|---|---|---|---|---|

| Dibromination of methyl indole-3-carboxylate | Br2 in AcOH, 3 days, Argon atmosphere | 70% | Grey solid, 238-242 | IR: 3294, 1673 cm⁻¹; ¹H NMR: 3.82 (s, CH3) |

| N-Protection with Boc2O | NaH/THF 0 °C, then Boc2O, rt, 3 h | 96% | White solid, 144-145 | IR: 1751, 1716 cm⁻¹; ¹H NMR: 1.69 (s, tBu), 3.94 (s) |

| Methyl Esterification | Methanol, acid/base catalysis | Variable | - | Typical methyl ester signals in NMR and IR |

| Further derivatization | Grignard reagents, amides, etc. | 88-90% | White to pale yellow solid | IR, NMR, HRMS consistent with proposed structures |

Analytical and Research Findings

- Regioselectivity : The dibromination step is regioselective for the 5,6-positions on the indole ring, enabling selective downstream modifications.

- Protection Efficiency : The use of sodium hydride and di-tert-butyl dicarbonate provides efficient and high-yielding protection of the nitrogen atom without affecting the ester functionality.

- Purification : Flash chromatography on silica gel using hexanes and ethyl acetate mixtures is effective for isolating pure products.

- Characterization : Products are characterized by IR spectroscopy (notably carbonyl stretching frequencies around 1716-1751 cm⁻¹), ¹H and ¹³C NMR spectroscopy showing characteristic tert-butyl and methyl ester peaks, and high-resolution mass spectrometry confirming molecular weights.

Chemical Reactions Analysis

1-tert-Butyl 3-methyl indoline-1,3-dicarboxylate undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-tert-Butyl 3-methyl indoline-1,3-dicarboxylate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Material Science: It is employed in the synthesis of novel materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl indoline-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Key Properties :

- Boiling Point : Estimated >300°C (based on analogous indole derivatives ).

- Density : ~1.2 g/cm³ (similar to indole analogs ).

- Solubility : Likely soluble in organic solvents (e.g., CH₂Cl₂, THF) due to ester groups.

Comparison with Structurally Similar Compounds

Indole Derivatives

Example : 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate (CAS: 338760-26-2)

- Structural Difference : The indole core is fully aromatic, lacking the saturated C2–C3 bond present in indoline.

- Impact on Properties :

Spirocyclic Derivatives

Example : 1'-(Tert-butyl) 5-methyl spiro[indoline-3,3'-piperidine]-1',5-dicarboxylate (CAS: 1373029-19-6)

Piperidine and Pyrrolidine Derivatives

Examples :

- 1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate (CAS: 1201192-62-2)

- 1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate (CAS: 122684-33-7)

Substituted Derivatives

Example : 1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate (CAS: 1823256-51-4)

- Structural Difference : Trifluoromethyl group at the 3-position.

- Impact on Properties :

- Electron-Withdrawing Effect : Enhances stability and alters reactivity.

- Lipophilicity : Increased logP due to the CF₃ group, improving membrane permeability.

Biological Activity

1-tert-Butyl 3-methyl indoline-1,3-dicarboxylate is a compound belonging to the indole family, recognized for its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a distinctive structure that contributes to its biological properties. The presence of the tert-butyl and methyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, promoting apoptosis (programmed cell death) in malignant cells.

- Receptor Binding : It may bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound has potential anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell growth.

- Antimicrobial Properties : The compound also displays antimicrobial activity, making it a candidate for developing new therapeutic agents against infections.

Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.6 | Induces apoptosis via caspase activation |

| A549 (Lung) | 12.3 | Inhibits cell cycle progression |

| HCT116 (Colon) | 8.9 | Triggers DNA damage response |

These findings indicate that the compound effectively induces apoptosis and inhibits proliferation across multiple cancer types.

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | High |

| Pseudomonas aeruginosa | 64 | Low |

The data suggests that while the compound shows varying degrees of efficacy against different bacteria, it holds potential for further development as an antimicrobial agent.

Comparative Analysis

To understand the unique properties of this compound in relation to similar compounds, a comparison is made with other indole derivatives:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Indole-3-carbinol | Anticancer | ~20 |

| Methyl indole-3-carboxylate | Antimicrobial | ~30 |

| This compound | Anticancer/Antimicrobial | ~8.9 - 15.6 |

This comparison highlights the enhanced potency of this compound as both an anticancer and antimicrobial agent.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-tert-butyl 3-methyl indoline-1,3-dicarboxylate with high yield and purity?

A common approach involves coupling reactions using tert-butyl and methyl ester-protected intermediates. For example, analogous azetidine derivatives (e.g., 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate) are synthesized via nucleophilic addition of N-tert-butanesulfinyl aldimines to activated esters under strong bases like LiHMDS in THF . Post-reaction purification via column chromatography and recrystallization ensures high purity. Reaction optimization (e.g., stoichiometry, solvent choice) is critical to minimize side products like unreacted starting materials or over-alkylated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm ester group positions, tert-butyl and methyl substituents, and indoline ring saturation. For example, tert-butyl groups typically show singlets at ~1.4 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass ~275.12 g/mol for analogous indole derivatives) .

- Polarimetry : Measures optical activity if chiral centers are present (e.g., [α]²⁰D values reported for azetidine derivatives) .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (N₂ or Ar) at 2–8°C to prevent ester hydrolysis or tert-butyl group cleavage. Avoid exposure to moisture or strong acids/bases, which can degrade the Boc (tert-butoxycarbonyl) protecting group .

Advanced Research Questions

Q. How can stereoselective synthesis be achieved for derivatives of this compound?

Chiral auxiliaries like N-tert-butanesulfinyl aldimines enable asymmetric induction. For example, (R)- or (S)-configured sulfinyl groups direct nucleophilic addition to azetidine or piperidine scaffolds, yielding enantiomerically enriched products (e.g., 93% yield with 93% ee for azetidine derivatives) . Dynamic kinetic resolution (DKR) or enzymatic catalysis could further enhance stereocontrol in indoline systems.

Q. What strategies address site-selectivity challenges when incorporating this compound into complex heterocycles (e.g., spirocycles)?

- Protection-Deprotection : Use orthogonal protecting groups (e.g., Boc for amines, methyl esters for carboxylates) to selectively functionalize positions on the indoline ring .

- Ring-Closure Reactions : Intramolecular cyclization under mild conditions (e.g., Pd-catalyzed coupling) can form spiro scaffolds, as seen in diazaspiro[3.3]heptane syntheses .

- Computational Modeling : DFT calculations predict reactive sites (e.g., nucleophilic attack at C3 vs. C7) to guide experimental design .

Q. How should discrepancies between experimental data and computational predictions be resolved?

- Structural Validation : Compare experimental NMR/XRPD data with DFT-optimized structures to identify misassigned configurations (e.g., axial vs. equatorial substituents) .

- Mechanistic Reassessment : If reaction yields or selectivity deviate from predictions, probe intermediates via in situ IR or LC-MS to detect unanticipated pathways (e.g., epimerization or ring-opening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.